molecular formula C12H12FNO4 B6350239 3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326813-45-9

3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350239
CAS No.: 1326813-45-9
M. Wt: 253.23 g/mol
InChI Key: AAQNKNMAFSDHEM-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is an organic compound with a complex structure that includes a fluorinated aromatic ring, a methoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of 4-fluoro-3-methoxyphenylboronic acid, which can be synthesized through a series of reactions involving fluorination and methoxylation of a phenylboronic acid precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic ring and oxazole moiety play crucial roles in its binding affinity and activity. These interactions can modulate various biological processes, making the compound a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxyphenylboronic acid: Shares the fluorinated and methoxy-substituted aromatic ring but lacks the oxazole ring.

    3-Fluoro-4-methoxyphenylboronic acid: Similar structure with a different substitution pattern on the aromatic ring.

    4-Fluoro-3-isopropoxyphenylboronic acid: Contains an isopropoxy group instead of a methoxy group.

Uniqueness

3-(4-Fluoro-3-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its combination of a fluorinated aromatic ring, methoxy group, and oxazole ring

Properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO4/c1-12(11(15)16)6-9(14-18-12)7-3-4-8(13)10(5-7)17-2/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQNKNMAFSDHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=C(C=C2)F)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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